molecular formula C5H14N2 B101246 N-Isopropylethylenediamine CAS No. 19522-67-9

N-Isopropylethylenediamine

Cat. No. B101246
CAS RN: 19522-67-9
M. Wt: 102.18 g/mol
InChI Key: KDRUIMNNZBMLJR-UHFFFAOYSA-N
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Description

N-Isopropylethylenediamine is a derivative of ethylenediamine where an isopropyl group is attached to one of the nitrogen atoms. It is a compound that has been studied for various applications, including CO2 capture, corrosion inhibition, and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of N-isopropylethylenediamine derivatives has been explored in several studies. For instance, N,N-Diisopropylethanediamine was synthesized from diisopropylamine and ethylene oxide, followed by chloridization and amination processes . Another study reported the synthesis of a long-chain acyclic phosphazene derivative of N,N'-dimethyl-ethylenediamine via a Staudinger reaction . Additionally, N,N'-bis(1-phenylethanol)ethylenediamine was synthesized and investigated for its corrosion inhibition properties .

Molecular Structure Analysis

The molecular structure of N-isopropylethylenediamine derivatives has been characterized using various analytical techniques. Single-crystal X-ray studies confirmed the structure of a novel long-chain acyclic phosphazene derivative . Similarly, the structure of N,N'-bis(3-aminopropyl)ethylenediamine complexes was elucidated through X-ray crystallography, revealing an octahedral coordination around the zinc atom .

Chemical Reactions Analysis

N-Isopropylethylenediamine and its derivatives participate in a range of chemical reactions. For example, the N-isopropylethylenediamine appended M2(dobpdc) series exhibits a two-step CO2 capture process involving nucleophilic attack and proton transfer, leading to the formation of ammonium carbamate . In the context of corrosion inhibition, N,N'-bis(1-phenylethanol)ethylenediamine forms a protective layer on steel surfaces through adsorptive interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isopropylethylenediamine derivatives are influenced by their molecular structure. The absorption and circular dichroism spectra of cobalt(III) complexes containing N,N-dimethylethylenediamine were studied to understand their geometrical configurations . The thermal stability of N,N,N',N'-tetra(2-nitrilethyl)ethylenediamine was characterized by TGA, showing stability up to 300°C . Additionally, the use of N-isopropyl-N'-phenyl-p-phenylenediamine as a stabilizer in rubber products highlights its antioxidative properties .

Scientific Research Applications

Rubber Industry Application

N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is prominently used as a stabilizer and antioxidant in rubber, particularly in tire manufacturing. This compound is also found in various other rubber products, such as squash balls, protective breathing masks, motorbike handles, boots, wrist watch straps, rubber arm bands, and orthopedic bandages (Hawley, 2011).

Bioengineering and Cell Release Applications

Poly(N-isopropyl acrylamide) (pNIPAM), which utilizes N-Isopropylethylenediamine, has been extensively used for bioengineering applications. It is particularly effective for the nondestructive release of biological cells and proteins. Applications include studying the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and manipulation of individual cells (Cooperstein & Canavan, 2010).

Pharmaceutical and Chemical Applications

In pharmaceutical research, derivatives of N-Isopropylethylenediamine have shown potential. For instance, N,N'-bis(2-boronic pinacol ester benzyl)ethylenediamine-N,N'-diacetic acid and its dimesylate salts are used as prodrugs, enhancing the delivery and effectiveness of certain medications (Thiele & Sloan, 2016).

Nanotechnology and Material Science

N-Isopropylethylenediamine derivatives are also significant in the field of nanotechnology and material science. For example, in the synthesis of carbon dots for selective detection of Fe3+ ions, ethylenediamine is used to improve the photoluminescence quantum yield, demonstrating the versatility of these compounds in advanced material applications (Sun et al., 2016).

Safety And Hazards

N-Isopropylethylenediamine is classified as a flammable liquid (Category 2), and it causes severe skin burns and eye damage (Categories 1B and 1, respectively) . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

N'-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRUIMNNZBMLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066505
Record name N-Isopropylethylenediamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylethylenediamine

CAS RN

19522-67-9
Record name N-Isopropylethylenediamine
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Record name 1,2-Ethanediamine, N1-(1-methylethyl)-
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Record name N-Isopropylethylenediamine
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Record name 1,2-Ethanediamine, N1-(1-methylethyl)-
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Record name N-Isopropylethylenediamine
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Record name N-isopropylethylenediamine
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Record name 2-isopropylaminoethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
F Leonard, FE Anderson - Journal of the American Chemical …, 1955 - ACS Publications
… Experimental12 N,N-Dimethyl-N'-isopropylethylenediamine (II).—A mixture of 208 ml. (2.5 … of N, N-dimethyl-N'-isopropylethylenediamine were mixed in a 50-ml. round-bottom flask and …
Number of citations: 1 pubs.acs.org
H Zhang, LM Yang, H Pan, E Ganz - Physical Chemistry Chemical …, 2020 - pubs.rsc.org
The detailed picture of the microscopic mechanism for CO2 capture in N-isopropylethylenediamine (i-2) functionalized M2(dobpdc) (dobpdc4− = 4,4′-dioxidobiphenyl-3,3′-…
Number of citations: 12 pubs.rsc.org
T Jin, FM Kong, PW Zhao - Chemosphere, 2021 - Elsevier
… In this work, dimethylaminopropylamine (DMPDA) and N-isopropylethylenediamine (IPEDA) as crosslinkers were chosen to construct GOM materials by the facile hydrothermal method, …
Number of citations: 8 www.sciencedirect.com
JR Moon, JH Kim - Bulletin of the Korean Chemical Society, 2006 - koreascience.kr
… from polysuccinimide, the polycondensate of aspartic acid monomer, via successive nucleophilic ring-opening reaction by using dodecylamine and N-isopropylethylenediamine (…
Number of citations: 17 koreascience.kr
AW Burton, SI Zones, T Rea, IY Chan - Microporous and mesoporous …, 2010 - Elsevier
… In one route we use a single structure-directing agent (N-isopropylethylenediamine) in hydroxide mediated syntheses. The second method uses a mixture of structure-directing agent (…
Number of citations: 26 www.sciencedirect.com
QV Bach, JR Moon, DS Lee… - Journal of applied polymer …, 2008 - Wiley Online Library
… , which was the thermal polycondensation product of L-aspartic acid, via a ring-opening reaction with 6-amino-L-hexanol (AH) or hexylamine (HA) and N-isopropylethylenediamine at …
Number of citations: 16 onlinelibrary.wiley.com
TJ SABO, SR GRGURI - core.ac.uk
… , where eddp= the tetradentate ONNO-type ligand ethylenediamine-N, N-di-3-propionate and 4-en= a bidentate NN-type ligand, either N-methyl, N-ethyl or N-isopropylethylenediamine. …
Number of citations: 0 core.ac.uk
JR Moon, YH Park, JH Kim - Journal of applied polymer science, 2009 - Wiley Online Library
… by the successive aminolysis reactions of polysuccinimide using both hydrophobic N-alkylamine (laurylamine, octylamine, hexylamine) and hydrophilic N-isopropylethylenediamine. …
Number of citations: 30 onlinelibrary.wiley.com
WR Lee, JE Kim, SJ Lee, M Kang, DW Kang… - …, 2018 - Wiley Online Library
… (1‐diamine) with ethylenediamine (en), primary–secondary (N‐ethylethylenediamine—een and N‐isopropylethylenediamine—ipen), primary–tertiary, and secondary–secondary …
F Figueira, A Farinha, AC Tomé, JAS Cavaleiro… - researchgate.net
… , we report the synthesis, structural characterization and NMR anion binding studies of [28]hexaphyrins functionalized with N-tosylethylenediamine (2), N-isopropylethylenediamine (3) …
Number of citations: 0 www.researchgate.net

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